4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Overview
Description
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of molecules known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a fused ring system, makes it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is the Protease Activated Receptor 1 (PAR1). PAR1 is a platelet surface G-protein coupled receptor that plays a crucial role in regulating platelet aggregation .
Mode of Action
this compound acts as an antagonist to PAR1. By binding to this receptor, it inhibits the actions of thrombin, a key regulator of platelet aggregation . This results in the prevention of thrombotic cardiovascular events, making it a promising antiplatelet target .
Biochemical Pathways
The action of this compound on PAR1 affects the biochemical pathways related to platelet aggregation. By inhibiting PAR1, it disrupts the normal function of thrombin, leading to a reduction in platelet aggregation. This can lead to a decrease in the rate of cardiovascular events such as myocardial infarction, stroke, and urgent coronary revascularization .
Pharmacokinetics
Modifications to the structure, such as the insertion of a heteroatom at c5, have been shown to improve metabolic stability without a significant decrease in activity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation. This can lead to a reduction in thrombotic cardiovascular events, making it a potential therapeutic agent for patients with prior myocardial infarction or peripheral arterial diseases .
Biochemical Analysis
Biochemical Properties
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with protease activated receptor 1 (PAR1), acting as an antagonist . This interaction is crucial in preventing thrombotic cardiovascular events. The compound’s interaction with PAR1 involves binding to the receptor and inhibiting its activity, which in turn affects platelet aggregation and thrombus formation.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a PAR1 antagonist impacts cell signaling pathways related to platelet aggregation . Additionally, it may affect gene expression by altering the transcriptional activity of genes involved in these pathways. The compound’s influence on cellular metabolism includes potential effects on metabolic stability and activity within human and rat liver microsomes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its mechanism of action as a PAR1 antagonist involves binding to the receptor and inhibiting its activity . This inhibition prevents the receptor from activating downstream signaling pathways that lead to platelet aggregation. Additionally, the compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound exhibits moderate metabolic stability, which means it remains active for a certain period before degrading . Long-term effects on cellular function have been observed, including sustained inhibition of PAR1 activity and prolonged prevention of platelet aggregation. The stability and degradation of the compound are crucial factors in determining its efficacy and duration of action in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses of the compound may lead to increased inhibition of PAR1 activity and more pronounced prevention of thrombotic events . At very high doses, potential toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound’s metabolic stability is influenced by its interaction with liver microsomes in both humans and rats . These interactions affect the compound’s metabolic flux and the levels of metabolites produced during its breakdown.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within certain tissues can influence its efficacy and duration of action. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these subcellular structures can influence its interactions with biomolecules and its overall biological activity. Understanding the factors that determine its subcellular localization is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid typically involves multi-step processes. One common method includes the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . This sequence allows for the preparation of the compound in a moderate overall yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves scalable reactions such as cyclization and catalytic hydrogenation, which can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Catalytic hydrogenation can be used to reduce double bonds within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction typically produces fully saturated compounds.
Scientific Research Applications
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.
Comparison with Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: This compound is a conformationally restricted analogue of γ-aminobutyric acid (GABA) and has shown utility in designing biologically relevant molecules.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness: 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-1-4-5(6)3-9-7(4)8(11)12/h4-5,7,9H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVOFDMWGXHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C(NC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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